molecular formula C14H9ClN2O2 B12925923 9-Chloro-3-methyl-5-nitroacridine CAS No. 255713-06-5

9-Chloro-3-methyl-5-nitroacridine

Cat. No.: B12925923
CAS No.: 255713-06-5
M. Wt: 272.68 g/mol
InChI Key: TYFASVRUERDIFM-UHFFFAOYSA-N
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Description

9-Chloro-3-methyl-5-nitroacridine is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been extensively studied for their potential therapeutic applications, particularly in the field of oncology due to their cytotoxic properties . This compound is characterized by the presence of a chlorine atom at the 9th position, a methyl group at the 3rd position, and a nitro group at the 5th position on the acridine ring.

Preparation Methods

The synthesis of 9-Chloro-3-methyl-5-nitroacridine typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylacridine and nitrobenzene derivatives.

    Chlorination: The chlorine atom is introduced via chlorination reactions, typically using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Cyclization: The final step involves cyclization to form the acridine ring structure.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

9-Chloro-3-methyl-5-nitroacridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-Chloro-3-methyl-5-nitroacridine has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 9-Chloro-3-methyl-5-nitroacridine involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This leads to cytotoxic effects, making it a potential anti-cancer agent . The compound may also interact with topoisomerases, enzymes involved in DNA unwinding, further contributing to its cytotoxicity .

Comparison with Similar Compounds

9-Chloro-3-methyl-5-nitroacridine can be compared with other acridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

255713-06-5

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

9-chloro-3-methyl-5-nitroacridine

InChI

InChI=1S/C14H9ClN2O2/c1-8-5-6-9-11(7-8)16-14-10(13(9)15)3-2-4-12(14)17(18)19/h2-7H,1H3

InChI Key

TYFASVRUERDIFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC3=C(C=CC=C3[N+](=O)[O-])C(=C2C=C1)Cl

Origin of Product

United States

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